4-Bromo-2-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
4-Bromo-2-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C22H16BrClN2O4 and a molecular weight of 487.741 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and methoxybenzoyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-hydroxybenzaldehyde with 2-methoxybenzoyl chloride in the presence of a base such as pyridine . The resulting intermediate is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Bromo-2-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-Bromo-2-(2-(3-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
What sets 4-Bromo-2-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate apart is its specific combination of functional groups, which can result in unique reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for specialized research applications.
Biological Activity
4-Bromo-2-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H16BrClN2O4
- Molecular Weight : 487.741 g/mol
- CAS Number : 883570-98-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzoates can induce apoptosis in cancer cells through various pathways.
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Mechanism of Action :
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of cell proliferation by interfering with cell cycle progression.
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Case Studies :
- A study conducted on similar compounds demonstrated a dose-dependent inhibition of tumor growth in xenograft models, suggesting that the compound could potentially be effective against various cancer types.
Antimicrobial Activity
The antimicrobial effects of 4-bromo compounds have been documented extensively. The specific derivative has shown promising results against several bacterial strains.
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Testing Methods :
- Disc diffusion method and minimum inhibitory concentration (MIC) assays were utilized to evaluate antimicrobial efficacy.
- Results indicated significant inhibition against Gram-positive and Gram-negative bacteria.
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Research Findings :
- A comparative study found that the compound exhibited higher antibacterial activity than standard antibiotics like penicillin and ampicillin, suggesting its potential as a novel antimicrobial agent.
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are highly sought after.
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Mechanism :
- The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.
- Studies suggest it could reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions.
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Experimental Evidence :
- In vivo studies showed a marked reduction in paw edema in rat models, indicating its potential for treating inflammatory diseases.
Data Tables
Activity Type | Assay Method | Result |
---|---|---|
Anticancer | Xenograft Model | Dose-dependent tumor inhibition |
Antimicrobial | Disc Diffusion | Significant inhibition against multiple strains |
Anti-inflammatory | Paw Edema Model | Reduced edema compared to control |
Properties
CAS No. |
764669-44-5 |
---|---|
Molecular Formula |
C22H16BrClN2O4 |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H16BrClN2O4/c1-29-20-5-3-2-4-18(20)21(27)26-25-13-15-12-16(23)8-11-19(15)30-22(28)14-6-9-17(24)10-7-14/h2-13H,1H3,(H,26,27)/b25-13+ |
InChI Key |
YHNKHZCESOLXFQ-DHRITJCHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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